tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
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Overview
Description
“tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate” is a chemical compound. It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The formula of the compound is C5H11NO2 and its molecular weight is 117.1463 .
Scientific Research Applications
Synthesis of Epoxyketone Fragment of Carfilzomib : The compound is used in the efficient catalytic epoxidation reaction for the synthesis of epoxyketone, an important synthetic intermediate of carfilzomib, a proteasome inhibitor used in cancer therapy. Bioinspired manganese complexes with N4 ligands are investigated for this purpose, using H2O2 as the oxidant (Qiu, Xia, & Sun, 2019).
Synthesis Methodology Improvement : An efficient chiral inversion via Boc-involved neighboring group participation mediated by thionyl chloride has been developed for the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. This method offers advantages in simplicity, cost efficiency, and yield over previously reported methods (Li et al., 2015).
Building Blocks for Novel Protease Inhibitors : Enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate have been achieved. This is used to create potent β-secretase inhibitors, which are critical in Alzheimer's disease research (Ghosh, Cárdenas, & Brindisi, 2017).
Role in Isomorphous Crystal Structures : tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a related compound, is a member of the isostructural family of compounds used in studying bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond interactions (Baillargeon et al., 2017).
Intermediate for Enantioselective Synthesis : It serves as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, important in nucleic acid research (Ober, Marsch, Harms, & Carell, 2004).
Mechanism of Action
Target of Action
Carbamates, a class of compounds to which this molecule belongs, are known to interact with various enzymes and receptors in the body .
Mode of Action
The compound, being a carbamate, is likely to interact with its targets through the formation of carbamates, a process that involves the coupling of amines, carbon dioxide, and halides . This reaction is facilitated by cesium carbonate and TBAI, offering mild reaction conditions and short reaction times .
Biochemical Pathways
Carbamates are known to be involved in various biochemical reactions, including the synthesis of α-substituted amides or n-protected amines .
Pharmacokinetics
The molecular weight of the compound is 1171463 , which may influence its absorption and distribution in the body.
Result of Action
Carbamates are known to have various biological effects, including the potential to induce mutations in genes coding for immunoregulatory factors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of carbamates can be influenced by the presence of impurities such as SO2, NO2, and CO . Furthermore, the compound’s stability may be affected by its physical environment, as suggested by its density of 1.041 g/mL at 25 °C .
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMPMIMTLBGEHT-HZMBPMFUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@@]1(CO1)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247068-83-3 |
Source
|
Record name | Carbamic acid, N-[(1S)-3-methyl-1-[[(2S)-2-methyl-2-oxiranyl]carbonyl]butyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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